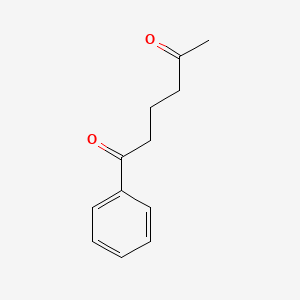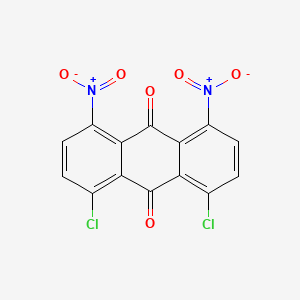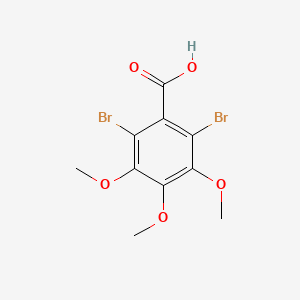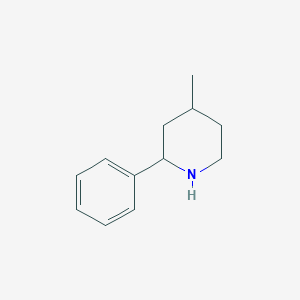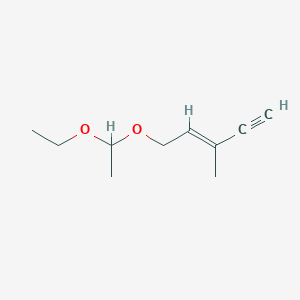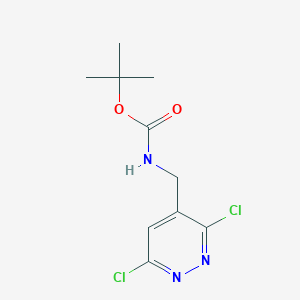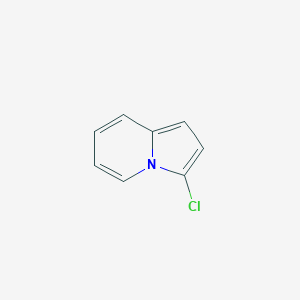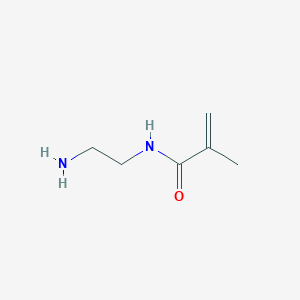
N'-methacryloyl-ethylenediamine
Descripción general
Descripción
N’-methacryloyl-ethylenediamine is a chemical compound that contains a total of 21 atoms; 12 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is used as a cross-linker in the synthesis of novel magnetic molecularly imprinted polymers (MMIPs) .
Synthesis Analysis
The MMIPs were synthesized using N, N -bis methacryloyl ethylenediamine as a cross-linker for the controlled release of meloxicam at different pH levels . The MMIPs were prepared via precipitation polymerization, using Fe3O4 as a magnetic component, meloxicam as a template molecule, methacrylic acid (MAA) as a functional monomer, and N, N -bis methacryloyl ethylenediamine as a new cross-linker in acetonitrile/dimethyl sulfoxide porogen .Molecular Structure Analysis
The molecular structure of N’-methacryloyl-ethylenediamine consists of 12 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis
The chemical reaction involving N’-methacryloyl-ethylenediamine in the synthesis of MMIPs proceeds through a sequential acyl radical addition/cyclization strategy .Safety And Hazards
Direcciones Futuras
The results indicated that the magnetic MIPs synthesized using N, N -bis methacryloyl ethylenediamine as a cross-linker also had potential applications in drug controlled release . This suggests that N’-methacryloyl-ethylenediamine could play a significant role in the development of new drug delivery systems in the future.
Propiedades
Número CAS |
63298-57-7 |
|---|---|
Nombre del producto |
N'-methacryloyl-ethylenediamine |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-5(2)6(9)8-4-3-7/h1,3-4,7H2,2H3,(H,8,9) |
Clave InChI |
RFZRLVGQBIINKQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCN |
SMILES canónico |
CC(=C)C(=O)NCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

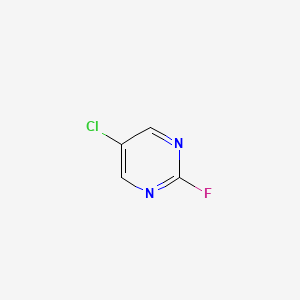

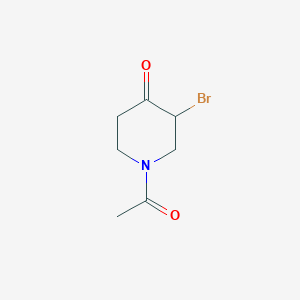
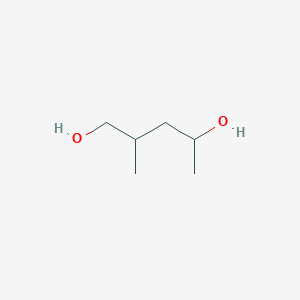
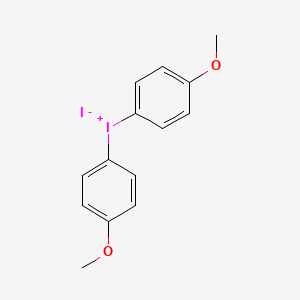
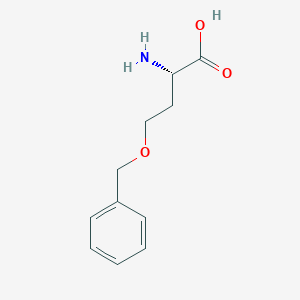
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)
